molecular formula C12H21N5O4S B12092374 n'-Aminooxymethylcarbonylhydrazino-d-biotin

n'-Aminooxymethylcarbonylhydrazino-d-biotin

Cat. No.: B12092374
M. Wt: 331.39 g/mol
InChI Key: KYHUBFIOWQTECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n’-Aminooxymethylcarbonylhydrazino-d-biotin involves the reaction of biotin with a hydroxylamine derivative. The reaction typically occurs under mild conditions, often in the presence of a coupling agent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for n’-Aminooxymethylcarbonylhydrazino-d-biotin are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .

Mechanism of Action

The mechanism of action of n’-Aminooxymethylcarbonylhydrazino-d-biotin involves its reaction with aldehyde and keto groups to form oxime derivatives. This reaction introduces a biotin moiety into the target molecule, which can then be enriched using avidin affinity capture . This method allows for the selective detection and analysis of oxidatively modified proteins .

Properties

IUPAC Name

N'-(2-aminooxyacetyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUBFIOWQTECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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